2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI)
CAS No.: 130049-78-4
Cat. No.: VC0145551
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130049-78-4 |
|---|---|
| Molecular Formula | C10H9ClO2 |
| Molecular Weight | 196.63 |
| IUPAC Name | (2S)-3,4-dihydro-2H-chromene-2-carbonyl chloride |
| Standard InChI | InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2/t9-/m0/s1 |
| Standard InChI Key | UXOHRZNOVPCNMD-VIFPVBQESA-N |
| SMILES | C1CC2=CC=CC=C2OC1C(=O)Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) is a complex organic compound that belongs to the class of chromene derivatives. The identification parameters for this compound have been well established through various chemical databases and research publications. The compound has specific identifiers that distinguish it from related chromene derivatives and isomers.
The primary identifiers for this compound include:
| Parameter | Value |
|---|---|
| CAS Registry Number | 130049-78-4 |
| IUPAC Name | (2S)-3,4-dihydro-2H-chromene-2-carbonyl chloride |
| VCID | VC0145551 |
| PubChem Compound ID | 45081738 |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Exact Mass | 196.029 |
The compound follows the 9CI (9th Collective Index) nomenclature system, which is a standardized chemical naming convention used by Chemical Abstracts Service (CAS). The (2S) designation in the name indicates the absolute stereochemistry at the C-2 position, following the Cahn-Ingold-Prelog priority rules for stereogenic centers.
Structural Characteristics
The structural framework of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) consists of a benzopyran core (chromene ring system) with an acid chloride functional group at the C-2 position. The chromene structure contains a benzene ring fused with a dihydropyran ring, creating the characteristic heterocyclic scaffold.
Key structural elements include:
-
A benzene ring fused to a dihydropyran ring forming the 3,4-dihydro-2H-chromene core
-
An acid chloride group (carbonyl chloride) at the C-2 position
-
A defined stereocenter at C-2 with (S) configuration
-
Two hydrogen atoms at positions C-3 and C-4 of the dihydropyran ring
The structural representation can be encoded in various chemical notation systems:
| Notation System | Representation |
|---|---|
| InChI | InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2/t9-/m0/s1 |
| InChIKey | UXOHRZNOVPCNMD-VIFPVBQESA-N |
| SMILES | C1CC2=CC=CC=C2OC1C(=O)Cl |
The three-dimensional structure features the acid chloride group oriented based on the (S) stereochemistry at the C-2 position, which has important implications for its reactivity and potential applications in asymmetric synthesis.
Physical and Chemical Properties
Chemical Properties
The chemical properties of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) are largely determined by its functional groups and structural features. The most reactive functional group is the acid chloride (carbonyl chloride), which is known for its high reactivity toward nucleophiles due to the good leaving group ability of the chloride ion.
The chemical reactivity profile includes:
-
High susceptibility to nucleophilic substitution reactions at the carbonyl carbon
-
Sensitivity to hydrolysis, especially in the presence of moisture or bases
-
Potential for reduction reactions involving the carbonyl group
-
Possible electrophilic reactions at the aromatic ring
The acid chloride functionality makes this compound a versatile intermediate for the synthesis of various derivatives, including amides, esters, and thioesters, through straightforward nucleophilic substitution reactions. This reactivity is particularly valuable in medicinal chemistry and organic synthesis applications.
Chemical Reactivity
Reactivity Profile
The reactivity profile of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) is primarily defined by the presence of the acid chloride functional group and the heterocyclic chromene core. The acid chloride group is highly electrophilic and susceptible to nucleophilic attack, making it a versatile handle for further chemical transformations.
Key aspects of the compound's reactivity include:
-
Nucleophilic Substitution Reactions: The acid chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:
-
With amines to form amides
-
With alcohols to form esters
-
With thiols to form thioesters
-
With hydrides to form aldehydes
-
-
Hydrolysis: Acid chlorides are sensitive to hydrolysis, particularly in the presence of water or base, resulting in the formation of the corresponding carboxylic acid.
-
Reduction Reactions: The carbonyl group can be reduced by appropriate reducing agents such as lithium aluminum hydride to form alcohols.
-
Friedel-Crafts Reactions: The acid chloride can participate in Friedel-Crafts acylation reactions as an acylating agent for aromatic compounds.
The chromene core itself can undergo various transformations, including electrophilic aromatic substitution reactions at the benzene ring and potential transformations at the dihydropyran moiety, such as oxidation or ring-opening reactions under appropriate conditions.
Reaction Mechanisms
The reaction mechanisms involving 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) are primarily centered around the acid chloride functional group. The general mechanism for nucleophilic substitution at the acid chloride involves:
-
Nucleophilic attack at the carbonyl carbon
-
Formation of a tetrahedral intermediate
-
Elimination of the chloride leaving group
-
Formation of the substituted product
For example, in the reaction with an amine to form an amide:
-
The nucleophilic nitrogen of the amine attacks the carbonyl carbon
-
A tetrahedral intermediate is formed
-
The chloride ion is eliminated
-
The resulting amide product retains the stereochemistry at the C-2 position
Similar mechanistic pathways operate for reactions with other nucleophiles such as alcohols and thiols. The stereogenic center at the C-2 position could influence the stereochemical outcome of these reactions, particularly if the incoming nucleophile approaches under the influence of the existing stereochemistry.
The reactions involving the chromene core would follow mechanisms typical of heterocyclic chemistry, including electrophilic aromatic substitution at the benzene ring following standard aromatic substitution mechanisms.
Common Transformations
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) can undergo various transformations to yield a diverse array of derivatives. Based on the reactivity of acid chlorides and the chemistry of chromene derivatives, common transformations would include:
-
Amidation: Reaction with primary or secondary amines to form the corresponding amides, which could serve as potential bioactive compounds or intermediates in medicinal chemistry.
-
Esterification: Reaction with alcohols to form esters, which could be used in the synthesis of natural product analogs or as protecting groups.
-
Reduction: Selective reduction of the acid chloride to form an aldehyde or alcohol, which could serve as a handle for further functionalization.
-
Coupling Reactions: Participation in coupling reactions, such as Suzuki coupling or other palladium-catalyzed transformations, at the aromatic ring of the chromene core.
-
Oxidation: Oxidation of the dihydropyran ring to form the corresponding pyran-4-one or other oxidized derivatives.
These transformations highlight the versatility of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activity.
Comparative Analysis
Comparison with Related Compounds
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) can be compared with several related compounds to understand its distinctive features and place in chemical space. Key comparisons include:
-
Comparison with (2R) Enantiomer: The compound 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2R)-(9CI) (CAS: 227466-91-3) is the enantiomeric counterpart with opposite stereochemistry at the C-2 position . While the chemical reactivity would be similar, the two enantiomers would interact differently with chiral environments, such as biological receptors or chiral catalysts.
-
Comparison with Non-Chlorinated Derivatives: Related compounds such as the corresponding carboxylic acid or esters would have lower reactivity compared to the acid chloride but greater stability. These derivatives would be less susceptible to hydrolysis and might be preferred for certain applications where stability is more important than high reactivity.
-
Comparison with Chromone Derivatives: Chromones (4H-1-benzopyran-4-ones) are oxidized relatives of chromanes that feature a ketone group at the C-4 position and a double bond between C-2 and C-3. These compounds have different electronic properties and reactivity patterns compared to 3,4-dihydro-2H-chromenes.
-
Comparison with Substituted Benzopyrans: Various substituted benzopyrans mentioned in the search results, such as 6-amino-substituted, 8-substituted, and 2,6-difunctionalized 2H-benzopyrans , would have different electronic and steric properties that could influence their reactivity and potential biological activities.
A comparative analysis of these related compounds provides insights into the structure-property relationships within this chemical family and helps to contextualize the potential applications of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume